Functional Complementarity: Chiral Diboranes vs. Achiral Diboron Reagents in Pt-Catalyzed Diboration
In platinum(0)-catalyzed diboration reactions, the use of chiral diboranes including bis(diethyl-D-tartrateglycolato)diboron and its diisopropyl analog results in total inhibition of the diboration reaction, whereas achiral bis(pinacolato)diboron (B₂pin₂) proceeds efficiently to give cis-bis(boryl)alkanes and cis-bis(boryl)alkenes [1]. This divergent reactivity—complete suppression with chiral tartrate-derived diborons versus productive diboration with B₂pin₂—demonstrates a fundamental functional difference rather than a simple performance gradient [2].
| Evidence Dimension | Reaction outcome in Pt(0)-catalyzed diboration |
|---|---|
| Target Compound Data | Total inhibition of diboration reaction (0% conversion) |
| Comparator Or Baseline | Bis(pinacolato)diboron (B₂pin₂): productive diboration giving cis-bis(boryl)alkanes and cis-bis(boryl)alkenes |
| Quantified Difference | Qualitative binary outcome: productive vs. completely inhibited |
| Conditions | Platinum(0)-catalyzed addition of diboron to alkenes and alkynes |
Why This Matters
This demonstrates that chiral tartrate-derived diborons and achiral diborons are not functionally interchangeable in transition-metal catalysis; the steric bulk and electronic properties of the tartrate framework can alter or entirely suppress catalytic pathways.
- [1] Marder, T. B.; Norman, N. C.; Orpen, A. G.; Quayle, M. J.; Rice, C. R. Metal‐catalyzed reactions of diborons for synthesis of organoboron compounds. The Chemical Record, 2004, 4, 291–307. View Source
- [2] Ishiyama, T.; Matsuda, N.; Miyaura, N.; Suzuki, A. Platinum(0)-catalyzed diboration of alkynes. Journal of the American Chemical Society, 1993, 115, 11018–11019. View Source
